Home > Products > Screening Compounds P6073 > N-Nitroso-N-methyl-4-aminobutyric Acid-d3
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 - 1184996-41-5

N-Nitroso-N-methyl-4-aminobutyric Acid-d3

Catalog Number: EVT-1440470
CAS Number: 1184996-41-5
Molecular Formula: C5H10N2O3
Molecular Weight: 149.164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Nitroso-N-methyl-4-aminobutyric Acid (NMBA)

Compound Description: NMBA is a nitrosamine impurity identified in sartan medications. [, ] It is considered a genotoxic impurity, meaning it has the potential to damage DNA and potentially lead to cancer. [, ] Sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to detect and quantify NMBA in sartan products to ensure patient safety. []

N-Nitroso-Di-isopropyl Amine (NDIPA)

Compound Description: NDIPA is another nitrosamine impurity found in sartan medications alongside NMBA. [] It raises concerns due to its potential genotoxic properties. []

Relevance: While not structurally identical to NMBA-d3, NDIPA falls under the same chemical class of nitrosamines, suggesting potential similarities in their formation and reactivity. This shared classification highlights the broader issue of nitrosamine impurities in pharmaceuticals. []

N-nitroso-Ethyl-Isopropyl Amine (NEIPA)

Compound Description: NEIPA is a nitrosamine impurity detected in sartan medications. [] It shares the potential for genotoxicity with other nitrosamines like NMBA and NDIPA. []

Relevance: NEIPA's classification as a nitrosamine, like NMBA-d3, emphasizes the recurring concern of this chemical class as contaminants in pharmaceutical products. [] While their structures differ, their shared classification suggests potential similarities in formation pathways and necessitates careful monitoring in drug manufacturing. []

N-nitroso-Diethyl Amine (NDEA)

Compound Description: NDEA, also a nitrosamine impurity found in sartan drugs, is considered genotoxic and potentially carcinogenic. []

Relevance: NDEA belongs to the same chemical class as NMBA-d3: nitrosamines. [] This shared classification highlights the need for comprehensive risk assessments and mitigation strategies during drug development to prevent nitrosamine contamination and ensure patient safety. []

Overview

N-Nitroso-N-methyl-4-aminobutyric acid-d3 is a nitrosamine compound that has garnered attention due to its implications in pharmaceutical research, particularly as a genotoxic impurity in certain medications. This compound is structurally related to N-Nitroso-N-methyl-4-aminobutyric acid, a known carcinogen, and is used primarily in analytical chemistry as a reference standard for method development and validation in quality control processes.

Source

The compound is derived from the reaction of N-methyl-4-aminobutyric acid with nitrous acid. It is often produced in controlled laboratory settings and is available through various chemical suppliers for research purposes. The stable isotope labeled version (d3) allows for more precise tracking and quantification in analytical methods.

Classification

N-Nitroso-N-methyl-4-aminobutyric acid-d3 falls under the category of nitrosamines, which are organic compounds containing a nitroso group (–NO) attached to a nitrogen atom. These compounds are classified as potential carcinogens due to their ability to form DNA adducts, leading to mutagenesis.

Synthesis Analysis

Methods

The synthesis of N-Nitroso-N-methyl-4-aminobutyric acid-d3 typically involves the following steps:

  1. Preparation of N-Methyl-4-Aminobutyric Acid: This precursor is synthesized through the alkylation of 4-aminobutyric acid with methyl iodide.
  2. Nitrosation Reaction: The resulting N-methyl-4-aminobutyric acid is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the nitrosamine.
  3. Isotope Labeling: In the case of the deuterated form, deuterated methyl iodide is used during the alkylation step to incorporate deuterium atoms into the structure.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to minimize side reactions and ensure high yields. The final product can be purified using techniques such as liquid chromatography.

Molecular Structure Analysis

Structure

The molecular formula of N-Nitroso-N-methyl-4-aminobutyric acid-d3 is C5H10N2O3, with a molecular weight of approximately 119.18 g/mol. The structure features:

  • A nitroso group attached to the nitrogen atom.
  • A methyl group that has been isotopically labeled with deuterium.

Structural Data

  • SMILES: [2H]C([2H])([2H])N(CCCC)N=O
  • InChI: InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3
Chemical Reactions Analysis

Reactions

N-Nitroso-N-methyl-4-aminobutyric acid-d3 can participate in various chemical reactions typical of nitrosamines, including:

  1. Decomposition: Under certain conditions (e.g., heat or acidic environments), nitrosamines can decompose into reactive species that may interact with biological macromolecules.
  2. Formation of DNA Adducts: The compound can react with nucleophilic sites on DNA, leading to adduct formation that may result in mutations.

Technical Details

The stability of the compound under different pH levels and temperatures is crucial for its application in analytical methods. Analytical techniques such as liquid chromatography-tandem mass spectrometry are employed for its detection and quantification.

Mechanism of Action

Process

The mechanism by which N-Nitroso-N-methyl-4-aminobutyric acid-d3 exerts its effects involves:

  1. Formation of Reactive Intermediates: Upon metabolism or environmental exposure, the compound can generate electrophilic species capable of binding to DNA.
  2. DNA Interaction: These reactive species can form covalent bonds with DNA bases, leading to mutations during replication.

Data

Studies have shown that nitrosamines like this compound can induce mutagenic effects in various biological systems, reinforcing their classification as potential carcinogens.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless liquid or solid depending on purity and formulation.
  • Melting Point: Specific melting point data may vary based on purity levels but generally falls within common ranges for organic compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as methanol.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions (e.g., -20°C).

Relevant data indicates that proper handling and storage are critical due to its potential hazardous nature.

Applications

Scientific Uses

N-Nitroso-N-methyl-4-aminobutyric acid-d3 serves several important roles in scientific research:

  1. Analytical Chemistry: Used as a reference standard for method validation in laboratories focusing on pharmaceuticals and environmental testing.
  2. Toxicology Studies: Employed in studies assessing the genotoxicity of various compounds, contributing to safety evaluations in drug development.
  3. Research on Nitrosamines: Aids in understanding the behavior and effects of nitrosamines within biological systems.

This compound plays a significant role in ensuring compliance with safety regulations regarding impurities in pharmaceutical products.

Introduction to N-Nitroso-N-methyl-4-aminobutyric Acid-d3

Chemical Identity and Structural Characterization

NMBA-d3 (CAS 1184996-41-5) possesses the molecular formula C5H7D3N2O3 and a molecular weight of 149.16 g/mol, exhibiting a 3 Da increase compared to its non-deuterated analog (CAS 61445-55-4, MW 146.15 g/mol) [1] [3] [4]. This deuterium incorporation occurs specifically at the methyl group attached to the nitrogen atom, resulting in the chemical structure: CH3-N(NO)-CH2CH2CH2COOH → CD3-N(NO)-CH2CH2CH2COOH. The compound typically presents as an off-white to yellow oil or low-melting solid and demonstrates solubility in methanol, chloroform, and aqueous-organic mixtures [4] [5].

Table 1: Structural and Chemical Identification Data for NMBA-d3

ParameterSpecificationSource
Systematic Name4-[nitroso(trideuteriomethyl)amino]butanoic acid [4]
SMILESOC(CCCN(C([2H])([2H])[2H])N=O)=O [1] [9]
InChI KeySJLBIPLIGYWGJV-FIBGUPNXSA-N [4]
Alternative NamesN-(Methyl-d3)-N-(3-carboxypropyl)nitrosamine; 4-[(Methyl-d3)nitrosoamino)]butanoic Acid; NMBA-d3 [3] [4] [7]
Unlabeled Analog CAS61445-55-4 [4] [5]

Chromatographic and mass spectrometric analyses confirm NMBA-d3 exhibits a slightly shorter retention time than NMBA in reversed-phase LC systems due to the isotopic effect, while maintaining identical chromatographic peak shape. The compound fragments under mass spectrometry to produce characteristic ions at m/z 134 [M+H–H2O]+ and m/z 116 [M+H–H2O–H2O]+, differing by 3 Da from the corresponding NMBA fragments [8]. The purity of commercial NMBA-d3 typically exceeds 95% deuterium incorporation and >95% chemical purity as verified by HPLC-UV and mass spectrometry [5] [9].

Isotopic Labeling and Deuterium Integration in Nitrosamine Derivatives

Deuterium labeling has emerged as a cornerstone technique in pharmaceutical analysis, particularly for quantifying genotoxic impurities at trace levels. NMBA-d3 exemplifies this approach through the strategic replacement of the three hydrogen atoms in the N-methyl group (-CH3) with deuterium (-CD3), creating a mass spectrometric distinction while preserving the compound's chemical reactivity, polarity, and chromatographic behavior [1] [3]. This isotopic labeling serves two critical functions in analytical workflows: acting as an internal standard that corrects for matrix effects and instrument variability, and serving as a synthesis tracer to study the formation pathways of nitrosamine impurities during drug manufacturing [6] [8].

The synthesis of NMBA-d3 involves the reaction of deuterated methylamine (CD3NH2) with 4-bromobutyric acid followed by nitrosation, or alternatively, direct nitrosation of commercially available N-methyl-d3-4-aminobutyric acid [3] [9]. The deuterium stability of the methyl group in NMBA-d3 is exceptionally high, resisting hydrogen-deuterium exchange under physiological pH conditions and during sample preparation, ensuring analytical reliability. This stability arises because the deuterium atoms are bound to carbon rather than heteroatoms, creating stronger bonds less prone to exchange. When deployed as an internal standard in mass spectrometry, NMBA-d3 co-elutes with NMBA but is distinguished by a +3 m/z shift in both precursor and fragment ions, enabling selective quantification through multiple reaction monitoring (MRM) transitions [8].

Table 2: Isotopic Characteristics of NMBA-d3 vs. Related Compounds

CompoundMolecular FormulaMolecular WeightDeuterium PositionKey Analytical Applications
NMBA-d3C5H7D3N2O3149.16N-CD3Internal standard for NMBA quantification
NMBAC5H10N2O3146.15N-CH3Target analyte in sartans
d4-NDEAC4H4D4N2O118.14N(CD2CD3)Internal standard for ethyl-containing nitrosamines
d18-NDBAC8D18N2O176.30CD3CD2CD2CD2NInternal standard for NDBA quantification

Studies comparing quantification methods demonstrate that using NMBA-d3 as an internal standard significantly improves analytical accuracy compared to external standardization. Recoveries of NMBA spike using internal standardization ranged from 96.46% to 105.28% with relative standard deviations (RSDs) of 1.84–3.96%, while external standardization showed higher variability (RSDs 5.59–7.21%) [8]. This precision enhancement is crucial when quantifying NMBA at the parts-per-billion level mandated by regulatory agencies, where matrix effects from complex drug substances could otherwise compromise accuracy. The atmospheric pressure chemical ionization (APCI) source has proven particularly effective for NMBA-d3 detection due to superior ionization efficiency for this low-polarity compound compared to electrospray ionization (ESI) [8].

Historical Context in Pharmaceutical Impurity Research

The significance of NMBA-d3 is inextricably linked to the global nitrosamine crisis that emerged in the pharmaceutical industry beginning July 2018, when the detection of N-nitrosodimethylamine (NDMA) in valsartan triggered widespread recalls. This crisis expanded in March 2019 when the U.S. Food and Drug Administration (FDA) announced the first recall of losartan products due to NMBA contamination, establishing it as the third nitrosamine impurity identified in sartan medications [6] [8]. Regulatory investigations traced NMBA formation to specific manufacturing processes where sodium nitrite reacted with N-methyl-2-pyrrolidone (NMP) solvent under acidic conditions during losartan synthesis. The discovery prompted establishment of provisional acceptable intake limits for NMBA at 3.0 ppm for candesartan, 2.4 ppm for olmesartan, 0.32 ppm for irbesartan, and 0.3 ppm for valsartan [8].

The analytical challenges in detecting NMBA were substantial. Unlike volatile nitrosamines (NDMA, NDEA) amenable to gas chromatography, NMBA's polar carboxylic acid group and low volatility necessitated alternative approaches. Initial GC-MS methods validated by FDA failed to detect NMBA, creating an urgent need for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [6] [8]. NMBA-d3 emerged as the ideal internal standard for these methods due to its identical extraction efficiency, ionization characteristics, and chromatographic behavior as NMBA, while being spectrally distinguishable. The FDA's RapidFire-MS/MS platform (requiring <12 seconds per sample) for screening NMBA, NDBA, NDIPA, and NEIPA in angiotensin receptor blockers specifically incorporated d3-NMBA as the internal standard for NMBA quantification [6].

The adoption of NMBA-d3 accelerated following publication of the FDA's automated micro-solid phase extraction MS/MS method in 2019, which publicly specified deuterated internal standards including d3-NMBA. This method demonstrated detection capabilities for NMBA at 0.15 ng/mL in drug substance matrices, sufficient to meet even the strictest regulatory limits [6]. Subsequent innovations, such as the LC-MS/MS method for four sartans developed by Zhuhai Rundu Pharmaceutical and South China Normal University, validated NMBA-d3-based quantification across multiple drug substances with quantification limits of 3 ng/mL and recovery rates of 89.9–115.7% [8]. The compound transitioned from a specialty research chemical to a cGMP-regulated reference standard manufactured under strict controls by multiple suppliers to support pharmaceutical quality assurance programs worldwide [3] [5] [7].

Table 3: Key Historical Developments in NMBA-d3 Application

TimelineEventImpact on NMBA-d3 Utilization
March 2019FDA announces losartan recall due to NMBA contaminationCreates immediate need for NMBA analytical standards and internal standards
April 2019FDA publishes RapidFire-MS/MS method using d3-NMBA as internal standardEstablishes regulatory precedent for NMBA-d3 application
November 2019ICH M7(R1) Addendum includes nitrosamines as "cohort of concern"Drives global demand for certified nitrosamine standards including NMBA-d3
2020-2022Expansion of testing to multiple drug classes beyond sartansBroadens applications for NMBA-d3 in diverse pharmaceutical matrices
2022Publication of validated LC-MS/MS methods for multiple sartans using NMBA-d3Confirms analytical validity of deuterated standard across laboratories

Properties

CAS Number

1184996-41-5

Product Name

N-Nitroso-N-methyl-4-aminobutyric Acid-d3

IUPAC Name

4-[nitroso(trideuteriomethyl)amino]butanoic acid

Molecular Formula

C5H10N2O3

Molecular Weight

149.164

InChI

InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3

InChI Key

SJLBIPLIGYWGJV-FIBGUPNXSA-N

SMILES

CN(CCCC(=O)O)N=O

Synonyms

4-[(Methyl-d3)nitrosoamino)]butanoic Acid; N-(Methyl-d3)-N-(3-carboxypropyl)_x000B_nitrosamine; NMBA-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.